molecular formula C22H22O7 B2448709 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 622359-76-6

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B2448709
CAS No.: 622359-76-6
M. Wt: 398.411
InChI Key: QOVHWKXFPBWJPN-ZDLGFXPLSA-N
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Description

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the benzylidene moiety. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its interactions with enzymes and receptors are of particular interest in the field of medicinal chemistry .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development .

Industry

The compound’s unique properties make it useful in various industrial applications, including the development of new materials with specific optical and electronic properties. It can also be used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the benzofuran core with the trimethoxybenzylidene and isobutyrate moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12(2)22(24)28-14-7-8-15-17(11-14)29-18(19(15)23)10-13-6-9-16(25-3)21(27-5)20(13)26-4/h6-12H,1-5H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVHWKXFPBWJPN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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